2-(1,3-Thiazol-5-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-thiazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4(6(8)9)5-2-7-3-10-5/h2-4H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENAQYHSNFMWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378258-78-6 | |
| Record name | 2-(1,3-thiazol-5-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Perspectives and Discovery of the Thiazole Propanoic Acid Scaffold
Early Synthetic Approaches to Thiazole-Containing Carboxylic Acids
The synthesis of the thiazole (B1198619) nucleus, a five-membered aromatic ring containing both sulfur and nitrogen, dates back to the late 19th century. chemhelpasap.com The ability to append a carboxylic acid group to this ring was a critical step, as this functional group allows for the creation of amides, esters, and other derivatives, significantly broadening the chemical space for potential biological activity. Several classical synthetic methods have been instrumental in this endeavor.
The Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887, is arguably the most fundamental and widely known method for constructing the thiazole ring. encyclopedia.pubnih.govsynarchive.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. chemhelpasap.comnih.gov To introduce a carboxylic acid or a precursor group, chemists could employ α-haloesters as the carbonyl component. For instance, the reaction of an ethyl bromopyruvate with a thioamide would yield a thiazole with an ester group at position 4, which could then be hydrolyzed to the corresponding carboxylic acid. The Hantzsch synthesis is versatile, allowing for the preparation of a wide variety of substituted thiazoles. encyclopedia.pub
Another significant early method is the Cook-Heilbron synthesis . Discovered by Alan H. Cook and his colleagues, this reaction forms 5-aminothiazole derivatives by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nih.govcutm.ac.inwikipedia.org When carbon disulfide is used, a 5-amino-2-mercaptothiazole is formed, providing handles for further functionalization. nih.gov This method was particularly useful for creating thiazoles with an amino group at the 5-position, which could be a strategic precursor for more complex derivatives. wikipedia.org
The Gabriel thiazole synthesis provided another route, involving the cyclization of α-acylaminocarbonyl compounds with phosphorus pentasulfide. encyclopedia.pubnih.gov This method typically yields 2,5-disubstituted thiazoles. analis.com.my By choosing an appropriate acylamino ketone, a latent carboxylic acid function could be incorporated into the final thiazole product.
These foundational reactions, summarized in the table below, provided the chemical tools necessary for early researchers to create a library of thiazole-containing carboxylic acids, paving the way for the investigation of their properties and potential applications.
| Synthesis Name | Reactants | Product Type |
| Hantzsch Synthesis | α-Halocarbonyl compound + Thioamide | Substituted Thiazole |
| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide (or similar) | 5-Aminothiazole derivative |
| Gabriel Synthesis | α-Acylaminoketone + Phosphorus Pentasulfide | 2,5-Disubstituted Thiazole |
Seminal Investigations Leading to the Identification of 2-(1,3-Thiazol-5-yl)propanoic Acid or its Analogs
While early syntheses focused on establishing the thiazole ring itself, subsequent research began to explore the introduction of various side chains to probe their influence on the molecule's properties. The identification of the this compound scaffold was not a singular event but rather an outcome of the broader exploration of thiazole derivatives as potential pharmacophores.
Initial work often involved creating simpler analogs, such as thiazole-acetic acids. For example, the dry distillation of 2-methylthiazyl-4-acetic acid was reported as a method to produce 2,4-dimethylthiazole. orgsyn.org The synthesis of thiazole-4-carboxylic acid was also a subject of interest, with methods developed to produce it from precursors like 4-chloromethylthiazole via oxidation. google.com These simpler carboxylic acids served as important intermediates and model compounds.
The synthesis of more complex structures, such as those with a propanoic acid moiety, would have logically followed these initial studies. The attachment of a propanoic acid side chain at the 5-position of the thiazole ring creates a specific spatial arrangement of the carboxylic acid relative to the heterocyclic core. This structure would have been of interest to medicinal chemists for its potential to mimic the structures of known biologically active molecules or to interact with specific enzyme active sites.
For instance, the synthesis of thiazole-2-carboxylic acid ethyl ester could be achieved by reacting an α-bromoketone with ethyl thiooxamate. nih.gov This ester could then be hydrolyzed to the carboxylic acid. nih.gov Applying similar logic, starting materials could be designed to yield the this compound structure. The specific investigations that first synthesized and characterized this exact compound are embedded within the broader context of creating novel non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents, where a propanoic acid side chain is a common feature.
Evolution of Research Interest in 1,3-Thiazole Derivatives
The research interest in 1,3-thiazole derivatives has grown exponentially since their initial discovery, driven by their presence in natural products and their remarkable versatility as pharmacophores in medicinal chemistry. analis.com.mychemicalbook.com The thiazole ring is a key component of thiamine (B1217682) (Vitamin B1), a discovery that highlighted the biological significance of this heterocycle early on. chemicalbook.com
In the mid-20th century, the discovery of penicillin, which contains a related thiazolidine (B150603) ring, further spurred interest in sulfur- and nitrogen-containing heterocycles. This led to the synthesis and screening of a vast number of thiazole derivatives for biological activity.
The thiazole scaffold has proven to be a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This has led to the development of thiazole-containing drugs with a wide array of therapeutic applications, including:
Antimicrobial agents : Thiazole derivatives have shown broad-spectrum activity against bacteria and fungi. researchgate.net
Antiviral agents : Compounds incorporating the thiazole ring have been investigated for activity against viruses like HIV and BK virus. cutm.ac.inscholaris.ca
Anticancer agents : Dasatinib, a notable anticancer drug, features a thiazole ring, and numerous other thiazole derivatives have been explored as inhibitors of various kinases implicated in cancer. researchgate.netresearchgate.net
Anti-inflammatory agents : Meloxicam is another prominent example of a thiazole-containing drug used to treat inflammation. researchgate.net
This wide range of biological activities has ensured that research into thiazole chemistry remains a vibrant and active field. researchgate.net The ability to easily modify the substituents at various positions on the thiazole ring allows chemists to fine-tune the pharmacological properties of the molecules. researchgate.net The development of modern synthetic techniques, including microwave-assisted and multi-component reactions, has further accelerated the discovery of novel thiazole derivatives with therapeutic potential. encyclopedia.pubmdpi.com The ongoing exploration of this chemical space continues to yield new insights and lead candidates for treating a multitude of diseases.
Advanced Synthetic Methodologies for 2 1,3 Thiazol 5 Yl Propanoic Acid and Its Analogs
Retrosynthetic Analysis of the 2-(1,3-Thiazol-5-yl)propanoic Acid Framework
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the analysis begins by disconnecting the propanoic acid side chain and the thiazole (B1198619) ring.
A primary disconnection can be made at the C-C bond between the thiazole ring and the propanoic acid moiety. This leads to a thiazole synthon and a propanoic acid synthon. The thiazole synthon can be further broken down via the classic Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound and a thioamide. chemhelpasap.comorganic-chemistry.org The propanoic acid side chain can be introduced through various alkylation or coupling strategies.
Another key retrosynthetic approach involves a disconnection of the thiazole ring itself, envisioning its construction onto a pre-existing propanoic acid derivative. This strategy might involve the reaction of a β-keto ester or a related three-carbon building block with a source of sulfur and nitrogen.
The choice of a specific retrosynthetic strategy is often guided by the availability of starting materials, the desired substitution pattern on the thiazole ring, and the need for stereochemical control at the chiral center of the propanoic acid.
Conventional Multi-Step Synthesis Pathways for Thiazole-Propanoic Acid Structures
Traditional methods for synthesizing thiazole-propanoic acid structures often rely on robust and well-established reactions, providing reliable access to a variety of analogs.
Hantzsch Thiazole Synthesis and Modifications
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a cornerstone for the construction of the thiazole ring. chemhelpasap.comorganic-chemistry.org The classical approach involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com For the synthesis of derivatives of this compound, this would typically involve a γ-halo-β-ketoester or a related precursor.
Modifications to the Hantzsch synthesis have been developed to improve yields, expand the substrate scope, and create more environmentally benign procedures. These modifications include the use of microwave irradiation, solid-supported catalysts, and one-pot multi-component reactions. mdpi.combepls.com For instance, a one-pot, three-component condensation of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and substituted benzaldehydes has been reported to efficiently produce Hantzsch thiazole derivatives. mdpi.com
The regioselectivity of the Hantzsch synthesis can sometimes be an issue, especially when using unsymmetrical α-haloketones or N-substituted thioureas. Under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org
Alkylation Strategies for Propanoic Acid Side Chain Formation
Once the thiazole core is established, the propanoic acid side chain can be introduced through various alkylation strategies. A common method involves the deprotonation of a suitable position on the thiazole ring, followed by reaction with an appropriate electrophile containing the propanoic acid or a precursor functional group.
For example, a thiazole derivative can be metallated using a strong base like n-butyllithium, and the resulting organolithium species can then be reacted with a halo-propionate ester. Subsequent hydrolysis of the ester furnishes the desired propanoic acid.
Alternatively, the propanoic acid side chain can be constructed in a stepwise manner. For instance, a formyl group on the thiazole ring can be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon unit, which can then be further elaborated to the propanoic acid.
Asymmetric Synthesis Approaches to Enantiopure this compound
The biological activity of this compound and its analogs is often dependent on the stereochemistry at the chiral center of the propanoic acid moiety. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure forms of these compounds is of paramount importance.
Chiral Auxiliaries in Stereo-controlled Synthesis
One of the most reliable methods for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com
In the context of this compound synthesis, a chiral auxiliary can be attached to the propanoic acid precursor. For example, a thiazole-containing acetic acid derivative can be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine-derived amide. wikipedia.org The resulting adduct can then be diastereoselectively alkylated to introduce the methyl group at the α-position. Subsequent cleavage of the auxiliary yields the enantiopure this compound. The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. wikipedia.org
Asymmetric Catalysis for Propanoic Acid Moiety Construction
Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis. This strategy employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.
For the synthesis of enantiopure this compound, asymmetric hydrogenation of a corresponding α,β-unsaturated acid or ester precursor is a viable strategy. This reaction would utilize a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to stereoselectively reduce the double bond.
Another potential catalytic approach is the asymmetric alkylation of a thiazole-substituted enolate. This would involve the use of a chiral phase-transfer catalyst or a chiral metal complex to control the facial selectivity of the enolate alkylation. While the development of specific catalytic systems for this particular substrate may still be an active area of research, the principles of asymmetric catalysis provide a powerful toolkit for accessing the desired enantiopure compounds.
Novel and Green Chemistry Synthetic Routes for Thiazole Derivatives
In recent years, the principles of green chemistry have become a paramount consideration in the synthesis of heterocyclic compounds like thiazoles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key advancements include the use of alternative energy sources like microwaves, solvent-free mechanochemical methods, and the application of biocatalysts.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and often improving yields in the synthesis of thiazole derivatives. nih.gov The rapid, uniform heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes. bepls.com
Several one-pot, multi-component reactions for thiazole synthesis have been successfully adapted to microwave conditions. For instance, 2-amino-1,3-thiazoles can be synthesized from primary and secondary alcohols using trichloroisocyanuric acid (TCCA) and thiourea under microwave irradiation, a process that is completed in 25-45 minutes. organic-chemistry.org Similarly, the synthesis of highly substituted thiazolo[3,2-a]pyrimidine-6-carboxylates has been achieved in excellent yields (85–93%) via a catalyst-free, three-component reaction in acetic acid under microwave heating. clockss.org This method highlights the efficiency and ease of product isolation characteristic of MAOS. clockss.org
The synthesis of ethyl 2-[2-substituted amino-4-(thiophen-2-yl)thiazol-5-yl]acetates, which are structurally related to the target compound, has also been effectively carried out using microwave irradiation, demonstrating the broad applicability of this technique for creating complex thiazole-containing molecules. nih.gov Furthermore, microwave-assisted Heck couplings have been employed to functionalize the thiazole ring itself, showcasing the versatility of this energy source in both ring formation and subsequent derivatization. diva-portal.org
Table 1: Examples of Microwave-Assisted Synthesis of Thiazole Derivatives
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling) in the absence of bulk solvents, represents a significant step forward in green synthesis. This technique can lead to the formation of novel products and improved reaction kinetics.
The synthesis of thiazolidinone-triazole derivatives has been successfully achieved using a mechanochemical "surface scratching" approach in a custom-made mortar and pestle. nih.gov In this multi-step synthesis, the final coupling reaction to form the thiazolidinone-triazole derivatives proceeded in good yields (73–80%). nih.gov This method underscores the potential of mechanochemistry to facilitate complex molecular constructions while minimizing solvent waste. While direct synthesis of this compound via mechanochemistry is not yet widely reported, the successful synthesis of related thiazole-containing heterocycles demonstrates the promise of this eco-friendly technique for future applications. nih.gov
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and mild reaction conditions, which are hallmarks of green chemistry.
A notable development is the use of a recyclable cross-linked chitosan (B1678972) hydrogel as a green biocatalyst for synthesizing thiazole derivatives. mdpi.com This biocatalyst, combined with ultrasonic irradiation, facilitated the reaction of thiosemicarbazone derivatives with various electrophiles to produce novel thiazoles in significantly higher yields compared to traditional base-catalyzed methods. mdpi.comnih.gov The catalyst could be reused multiple times without a substantial loss of efficiency, highlighting its sustainability. mdpi.comnih.gov
In another innovative approach, trypsin from porcine pancreas (PPT) has been shown to catalyze a one-pot, three-component synthesis of thiazole derivatives with yields up to 94%. nih.gov The reaction of benzoyl isothiocyanate, a secondary amine, and dimethyl acetylenedicarboxylate (B1228247) proceeded efficiently in ethanol (B145695), with PPT demonstrating significant catalytic activity and a broad substrate tolerance. nih.gov This chemoenzymatic strategy expands the application of enzymes in organic synthesis, providing a novel and green route to thiazole compounds. nih.gov
Table 2: Green Biocatalysts in Thiazole Synthesis
Solid-Phase Synthesis Strategies for Derivatives of this compound
Solid-phase synthesis (SPS) is a powerful technique for the production of chemical libraries, allowing for the systematic modification of a core scaffold. In SPS, a starting material is anchored to an insoluble polymer support (resin), and reactions are carried out in a stepwise manner. Excess reagents and by-products are easily removed by filtration, simplifying purification.
The synthesis of thiazolo-pyrimidinone derivatives on a solid support exemplifies this strategy. mdpi.com In this approach, a thiazole-based intermediate was immobilized on Merrifield resin. mdpi.com The synthesis involved a four-step sequence, including Thorpe-Ziegler and cyclization reactions, to build the thiazolo[4,5-d]pyrimidin-7(6H)-one core. mdpi.com Subsequent modifications were achieved by oxidizing a methylsulfide group to a reactive sulfone, which was then displaced by various nucleophiles (e.g., butylamine) before cleavage from the resin. mdpi.com This method allowed for the creation of a 57-compound library with high yields at each step (65–97%). mdpi.com
While this example focuses on a fused thiazole system, the principles are directly applicable to the synthesis of derivatives of this compound. An appropriately protected amino acid, such as a derivative of propanoic acid, could be anchored to a resin (e.g., Wang resin). nih.gov The thiazole ring could then be constructed on the solid support, or a pre-formed thiazole moiety could be coupled to the resin-bound acid. Subsequent diversification could be achieved by modifying the thiazole ring or other parts of the molecule before the final product is cleaved from the support. nih.govresearchgate.net
Functionalization and Derivatization Strategies for the Thiazole Ring and Propanoic Acid Side Chain
The ability to selectively modify different parts of the this compound scaffold is crucial for developing analogs with tailored properties. Functionalization can target the thiazole ring or the propanoic acid side chain.
The thiazole ring exhibits a rich and distinct reactivity profile. numberanalytics.com Electrophilic substitution reactions, such as halogenation (using N-bromosuccinimide) and nitration, typically occur at the C5-position, which is activated by the ring nitrogen. numberanalytics.com However, metal-catalyzed cross-coupling reactions provide a more versatile toolkit for C-C and C-heteroatom bond formation at various positions. numberanalytics.comrsc.org Powerful methods like Suzuki-Miyaura (using thiazole boronic acids), Stille (using thiazole stannanes), and direct C-H arylation are widely used to introduce aryl and alkyl substituents. numberanalytics.comorganic-chemistry.org Furthermore, the thiazole ring can be lithiated and subsequently quenched with a range of electrophiles to install halogens, alkyl, or acyl groups. diva-portal.org
The propanoic acid side chain offers another handle for derivatization. Standard carboxylic acid chemistry can be employed to form a variety of functional groups. For example, the acid can be converted to an ester, such as a methyl or ethyl ester, which can then be hydrolyzed back to the acid under basic conditions (e.g., using aqueous KOH). nih.gov The acid can also be activated and coupled with amines to form amides or converted to the corresponding acid hydrazide by reacting its ester form with hydrazine (B178648) hydrate. researchgate.net These transformations allow for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships.
Table 3: Chemical Compounds Mentioned
Advanced Analytical Characterization Techniques in Research on 2 1,3 Thiazol 5 Yl Propanoic Acid
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the structural features of 2-(1,3-Thiazol-5-yl)propanoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of propanoic acid, three distinct groups of proton resonances are typically observed, corresponding to the different chemical environments of the hydrogen atoms. docbrown.infonagwa.com For instance, the protons of the methyl (CH₃) group, the methylene (B1212753) (CH₂) group, and the carboxylic acid (COOH) group will each produce a unique signal. docbrown.infonagwa.com The chemical shift of the carboxylic acid proton is notably far downfield, often around 12 ppm, due to the deshielding effect of the adjacent oxygen atoms. nagwa.com The integration of the peak areas in a ¹H NMR spectrum provides the ratio of protons in each unique environment. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of propanoic acid shows three distinct signals, confirming the presence of three different carbon environments. docbrown.info The chemical shifts in ¹³C NMR are influenced by the electronegativity of neighboring atoms; carbons closer to the electronegative oxygen atoms of the carboxylic acid group will appear at a higher chemical shift (further downfield). docbrown.info For substituted thiazole (B1198619) derivatives, the carbon atoms of the thiazole ring exhibit characteristic chemical shifts. For example, in certain 2,4-disubstituted-1,3-thiazoles, the C2, C4, and C5 carbons of the thiazole ring have been observed at approximately 167.6 ppm, 150.8 ppm, and 104.5 ppm, respectively. lsmu.lt
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. These methods are invaluable for unambiguously assigning the signals in complex derivatives of this compound.
Interactive Data Table: Typical NMR Data for Propanoic Acid Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | -COOH | ~12 | nagwa.com |
| ¹H | -CH₂- | ~2.3 | nagwa.com |
| ¹H | -CH₃ | ~1.1 | nagwa.com |
| ¹³C | -COOH | ~175-185 | docbrown.info |
| ¹³C | Thiazole C2 | ~167.6 | lsmu.lt |
| ¹³C | Thiazole C4 | ~150.8 | lsmu.lt |
| ¹³C | Thiazole C5 | ~104.5 | lsmu.lt |
Mass Spectrometry (MS) in Mechanistic and Purity Studies
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound and its derivatives. It is also used to study reaction mechanisms and assess the purity of synthesized compounds. In electrospray ionization (ESI) mass spectrometry, a common technique for analyzing such compounds, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For example, the [M+H]⁺ ion is frequently observed, providing a direct measure of the molecular weight. mdpi.com Predicted collision cross-section (CCS) values can also be calculated for different adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which aids in structural confirmation. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid like this compound will show characteristic absorption bands. A very broad absorption between 2500 and 3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, with the broadness resulting from hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp peak between 1700 and 1725 cm⁻¹. docbrown.info For thiazole-containing compounds, characteristic bands for the C=N and C-S stretching vibrations of the ring will also be present. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | docbrown.info |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | docbrown.info |
| C-H (Alkyl) | Stretching | 2845-2975 | docbrown.info |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic properties of molecules by measuring their absorption of UV and visible light. The absorption of light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For thiazole derivatives, electronic transitions can occur, and the wavelength of maximum absorption (λmax) can be influenced by the substituents on the thiazole ring. scielo.org.za In some cases, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict and interpret the electronic transitions observed in the UV-Vis spectrum. scielo.org.za
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating mixtures, assessing the purity of compounds, and isolating specific products.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like this compound. The development of a robust HPLC method is crucial for determining the purity of a sample and for quantifying any impurities. A typical Reverse-Phase HPLC (RP-HPLC) method might utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. pensoft.netresearchgate.net The method is validated according to International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, reproducible, and specific. pensoft.netresearchgate.net Stability-indicating HPLC methods are specifically designed to separate the active compound from its degradation products, which is critical for assessing the stability of the compound under various conditions. pensoft.net
Interactive Data Table: Example HPLC Method Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (150x4 mm i.d., 5 µm) | pensoft.netresearchgate.net |
| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3) (50:50 v/v) | pensoft.netresearchgate.net |
| Flow Rate | 1.0 mL/min | pensoft.netresearchgate.net |
| Detection | UV/VIS at 225 nm | pensoft.netresearchgate.net |
| Column Temperature | 30 °C | pensoft.netresearchgate.net |
Gas Chromatography (GC) for Volatile Intermediates and Analysis
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for monitoring the synthesis of this compound, particularly for the analysis of volatile intermediates. The synthesis of thiazoles, such as by the Hantzsch synthesis, may involve volatile carbonyl compounds, thioamides, or other low molecular weight precursors. youtube.com
Direct GC analysis of carboxylic acids can be challenging due to their high polarity, which can lead to poor peak shape and column adsorption. lmaleidykla.lt To overcome this, derivatization is a common strategy to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester. lmaleidykla.lt Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create trimethylsilyl (B98337) derivatives, which exhibit better chromatographic behavior. lmaleidykla.lt
In a typical research setting, a sample of the reaction mixture would be derivatized and then injected into the GC system. The separation is often performed on a capillary column with a stationary phase chosen based on the polarity of the analytes. For instance, a common column for analyzing volatile carboxylic acids is a 10% SP-1000/1% H₃PO₄ on Chromosorb WAW. The GC is coupled with a detector, most commonly a Mass Spectrometer (GC-MS), which not only quantifies the components but also provides structural information based on their mass spectra, aiding in the definitive identification of intermediates, byproducts, and residual starting materials. mdpi.com
The operating conditions of the GC-MS are optimized to achieve good separation and sensitivity. This includes controlling the oven temperature program, the injector temperature, and the carrier gas flow rate. mdpi.com For example, a temperature program might start at 50°C and ramp up to 250°C to elute compounds with a wide range of boiling points. mdpi.com Headspace GC (HS-GC) is another valuable approach, particularly for very volatile analytes in a complex matrix, as it involves analyzing the vapor phase above the sample, which minimizes interference from non-volatile components. lmaleidykla.lt
Table 1: Representative GC-MS Parameters for Volatile Carboxylic Acid Analysis
| Parameter | Value/Condition | Source |
| Column | 10% SP-1000/1% H₃PO₄ on 100/200 Chromosorb WAW (1.83 m x 2 mm i.d.) | |
| Injector Temperature | 230°C | |
| Oven Temperature | 150°C Isothermal | |
| Carrier Gas | Helium | |
| Flow Rate | 20 mL/min | |
| Detector | Mass Spectrometer (MS) | nih.gov |
| Ion Source Temp. | 200°C | |
| Mass Analyzer Temp. | 230°C |
Chiral Chromatography for Enantiomeric Purity Determination
Since this compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety, it exists as a pair of enantiomers. In pharmaceutical research, it is often the case that one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active or contribute to undesirable side effects. nih.gov Therefore, the ability to separate and quantify these enantiomers is critical for determining the enantiomeric purity of the final compound.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for this purpose. nih.gov Chiral separations rely on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. bgb-analytik.com The differing stability of these complexes leads to different retention times, allowing for their separation. bgb-analytik.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used and have broad applicability for separating a vast range of chiral compounds, including weak acids. nih.govresearchgate.net Columns like Chiralpak® and Chiralcel® are common choices in method development. nih.govbgb-analytik.com
The development of a chiral HPLC method involves screening different CSPs and mobile phases to find the optimal conditions for separation. bgb-analytik.com For acidic compounds like this compound, mobile phases often consist of a non-polar solvent like hexane (B92381) mixed with an alcohol (e.g., ethanol (B145695) or isopropanol) and a small amount of an acidic modifier (e.g., acetic or trifluoroacetic acid) to improve peak shape and resolution. researchgate.net Alternatively, reversed-phase or polar organic modes can be employed. nih.gov The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomeric peaks. The enantiomeric excess (% ee) can then be calculated from the relative peak areas of the two enantiomers in the chromatogram. In some cases, derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral column. nih.gov
Table 2: Common Chiral Stationary Phases (CSPs) for Separation of Chiral Acids
| CSP Type | Chiral Selector Example | Typical Application | Source |
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad-spectrum enantioseparation of various pharmaceuticals | nih.govbgb-analytik.com |
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Enantioseparation of chiral acids and other compounds | nih.govnih.gov |
| Polysaccharide (Immobilized) | Amylose tris(3-chloro-5-methylphenylcarbamate) | Robust separations under various mobile phase conditions | nih.gov |
| Pirkle-type (π-acidic/basic) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Separation of compounds with aromatic rings and hydrogen bond donors/acceptors | bgb-analytik.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net For a compound like this compound, this technique provides unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. This is particularly crucial for confirming the connectivity of the thiazole ring and the propanoic acid side chain.
The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. nih.govresearchgate.net The data obtained allows for the complete elucidation of the molecular geometry.
Furthermore, X-ray crystallography reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonding. In thiazole carboxylic acids, the carboxyl group's hydroxyl (O-H) and the thiazole ring's nitrogen atom are prime candidates for forming strong hydrogen bonds (e.g., O—H···N), which can organize the molecules into specific supramolecular architectures like polymeric chains or sheets. researchgate.netnih.govdntb.gov.ua These interactions are fundamental to the physical properties of the solid material, including its melting point and solubility. For instance, in the crystal structure of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid, O—H···N hydrogen bonds link molecules into polymeric chains. nih.govdntb.gov.ua
Table 3: Representative Crystallographic Data for a Thiazole Carboxylic Acid Derivative (2,4-Dimethyl-1,3-thiazole-5-carboxylic acid)
| Parameter | Value | Source |
| Chemical Formula | C₆H₇NO₂S | researchgate.netnih.gov |
| Crystal System | Monoclinic | dntb.gov.ua |
| Space Group | P2₁/n | dntb.gov.ua |
| a (Å) | 7.4725 (6) | dntb.gov.ua |
| b (Å) | 6.8851 (6) | dntb.gov.ua |
| c (Å) | 13.5960 (12) | dntb.gov.ua |
| β (°) | 98.653 (7) | dntb.gov.ua |
| Volume (ų) | 690.71 (10) | dntb.gov.ua |
| Z | 4 | dntb.gov.ua |
| Key Hydrogen Bond | O—H···N | researchgate.netnih.gov |
Elemental Analysis in Compound Verification
Elemental analysis is a cornerstone technique for the verification of a newly synthesized compound's empirical formula. This destructive method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure sample of this compound.
The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula (C₆H₇NO₂S). A close agreement between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence that the synthesized compound has the correct elemental composition and is of high purity. tandfonline.com This analysis is routinely included in the characterization data for novel compounds reported in scientific literature. tandfonline.comnih.govnih.gov It serves as a fundamental check to complement spectroscopic data (NMR, IR, MS) and confirm that the intended molecule has been synthesized.
Table 4: Theoretical vs. Experimental Elemental Analysis for a Thiazole Derivative
| Element | Theoretical % (for C₁₃H₁₀N₂O₂S₃) | Experimental % Found | Source (for a related derivative) |
| Carbon (C) | 48.43 | 48.51 | nih.gov |
| Hydrogen (H) | 3.13 | 3.15 | nih.gov |
| Nitrogen (N) | 8.69 | 8.71 | nih.gov |
| Sulfur (S) | 29.83 | 29.80 | nih.gov |
Note: The data presented is for a related compound, Propanoic acid, 3-((4-(2-benzothiazolyl)-2-thiazolyl)thio)-, as specific experimental data for the target compound was not available in the searched sources. It serves as a representative example of how elemental analysis data is presented.
Biological and Pharmacological Investigations of 2 1,3 Thiazol 5 Yl Propanoic Acid and Its Analogs Excluding Human Clinical Data
In Vitro Studies on Biological Targets and Pathways
In vitro studies have been instrumental in elucidating the biological activities of 2-(1,3-thiazol-5-yl)propanoic acid and its analogs at the molecular and cellular levels. These investigations have spanned enzyme inhibition profiling, receptor binding assays, and various cellular assays.
Enzyme Inhibition and Activation Profiling
Derivatives of thiazole (B1198619) propanoic acid have been evaluated against a range of enzymes, demonstrating their potential as modulators of key biological processes.
Protein Tyrosine Phosphatases (PTPs): PTPs are crucial regulators of signal transduction pathways, and their dysregulation is implicated in various diseases. nih.gov The catalytic activity of PTPs relies on a highly reactive cysteine residue in their active site, which makes them susceptible to inhibition. umich.edu While direct studies on this compound are limited, the broader class of thiazole derivatives has been explored as PTP inhibitors. nih.govumich.edu For instance, the virulence factor YopH from Yersinia is a potent PTP that disrupts host immune responses. nih.gov Research into PTP inhibitors often involves creating molecules that can interact with the active site, and thiazole-containing compounds are among the scaffolds investigated for this purpose. usf.edu
Aldose Reductase: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govopenmedicinalchemistryjournal.com Under hyperglycemic conditions, the increased activity of this enzyme is linked to diabetic complications. nih.govnih.gov Consequently, inhibiting aldose reductase is a key therapeutic strategy. openmedicinalchemistryjournal.comnih.gov Several studies have synthesized and evaluated thiazole derivatives as aldose reductase inhibitors. For example, a series of 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-alkyl/arylhydrazinecarbothioamides and related 4-thiazolidinones were synthesized and tested for their ability to inhibit rat kidney aldose reductase. nih.gov One of the compounds, 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide, demonstrated notable inhibitory activity. nih.gov
Kinesin HSET (KIFC1): HSET is a motor protein that plays a critical role in cell division, particularly in cancer cells with extra centrosomes. nih.govnih.gov These cells rely on HSET to cluster the extra centrosomes, enabling them to undergo mitosis and survive. nih.govnih.gov A high-throughput screen identified a 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivative as an inhibitor of HSET's ATPase activity with an IC₅₀ of 2.7 μM. nih.gov Further optimization led to the development of analogs with nanomolar potency. These inhibitors were found to be competitive with ATP. nih.gov
Inflammatory Enzymes: Thiazole derivatives have shown potential as anti-inflammatory agents by targeting various enzymes involved in the inflammatory cascade. researchgate.net While specific data on this compound is not detailed, the general class of thiazole compounds has been investigated for these properties.
Bacterial Methyltransferase: Some thiazole derivatives have exhibited antimicrobial properties, with proposed mechanisms including the inhibition of essential bacterial enzymes like methyltransferases, which are involved in processes such as protein synthesis and nucleic acid production.
Heparanase: A series of furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives were identified as heparanase inhibitors. nih.gov One compound, trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid, showed an IC₅₀ of approximately 200 nM against heparanase. nih.gov
Receptor Binding Assays and Ligand Interaction Studies
The interaction of thiazole propanoic acid analogs with various receptors has been a key area of investigation.
AMPA Receptors: An analog, (S)-2-amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl]propionic acid ((S)-2-Me-Tet-AMPA), has been identified as a potent and selective agonist at AMPA receptors, particularly showing preference for GluR3 and GluR4 subtypes. nih.gov In radioligand binding assays, (S)-2-Me-Tet-AMPA was significantly more potent than AMPA itself, with an IC₅₀ of 0.009 μM in the [³H]AMPA binding assay. nih.gov
Receptor Interacting Protein 2 (RIP2) Kinase: RIP2 kinase is a crucial component of the NOD2 signaling pathway, which is involved in inflammatory diseases. nih.gov A clinical candidate, 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate, was discovered to be a potent and specific inhibitor of RIP2 kinase. nih.gov
Cellular Assays
The effects of this compound analogs have been studied in various cell-based assays to assess their impact on cell viability, apoptosis, and signaling pathways.
Cell Line Viability and Antiproliferative Activity:
A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. nih.gov
Novel 2-(5-aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives were tested against A549 lung cancer and T-47D breast cancer cell lines, showing IC₅₀ values ranging from micromolar to sub-micromolar concentrations. scienceopen.com For example, against the T-47D cell line, IC₅₀ values ranged from 0.75 to 77.10 µM. scienceopen.com
Inhibitors of the kinesin HSET, based on a 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold, were shown to induce a multipolar phenotype in centrosome-amplified human cancer cells, which can lead to cell death. nih.govnih.govacs.org
Apoptosis Induction:
Certain thiazolyl-pyrazoline derivatives were found to induce apoptosis in T-47D breast cancer cells. scienceopen.com Treatment with compounds 7g and 7m resulted in a significant increase in the total percentage of apoptotic cells (30.38% and 25.25%, respectively) compared to untreated cells (0.70%). scienceopen.com
A pan-caspase inhibitor, (S)-3-((S)-2-(6-(2,3-dihydrobenzo[b] nih.govdioxin-6-yl)-1-oxoisoindolin-2-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid (THPA), was shown to inhibit hydrogen peroxide-induced apoptosis in human dermal papilla cells (hDPCs). mdpi.com
Signaling Pathway Modulation in Non-Human Cells or Human Cell Lines in vitro :
The pan-caspase inhibitor THPA was found to restore the downregulated expression of β-catenin in hDPCs treated with hydrogen peroxide, suggesting a modulation of the Wnt/β-catenin pathway. mdpi.com It was also suggested that THPA may prevent apoptosis through the Akt/mTOR/p70S6K signaling cascade. mdpi.com
Table 1: In Vitro Enzyme Inhibition by this compound Analogs
| Compound Class/Derivative | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Kinesin HSET (KIFC1) | ATP-competitive inhibitor with an initial IC₅₀ of 2.7 μM. nih.gov | nih.gov |
| 2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide | Aldose Reductase | Showed the best inhibitory activity among the synthesized series. nih.gov | nih.gov |
| trans 2-[4-[3-(3,4-Dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid | Heparanase | IC₅₀ of approximately 200 nM. nih.gov | nih.gov |
| 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate | RIP2 Kinase | Potent and specific inhibitor. nih.gov | nih.gov |
Table 2: Receptor Binding Affinity of a this compound Analog
| Compound | Receptor | Assay | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| (S)-2-Me-Tet-AMPA | AMPA Receptor | [³H]AMPA binding | 0.009 | nih.gov |
Table 3: Cellular Activity of this compound Analogs
| Compound/Derivative | Cell Line | Assay | Key Results | Reference |
|---|---|---|---|---|
| 2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives | T-47D (Breast Cancer) | MTT Assay | IC₅₀ range: 0.75 - 77.10 µM. scienceopen.com | scienceopen.com |
| Thiazolyl-pyrazoline derivatives (7g and 7m) | T-47D (Breast Cancer) | Apoptosis Assay | Increased apoptotic cells to 30.38% and 25.25% respectively. scienceopen.com | scienceopen.com |
| (S)-THPA | hDPCs | Apoptosis Assay | Inhibited H₂O₂-induced apoptosis. mdpi.com | mdpi.com |
Elucidation of Molecular Mechanism of Action
The molecular mechanisms of action for these compounds are intrinsically linked to their enzymatic and receptor interactions.
For HSET inhibitors, the mechanism is ATP-competitive inhibition, meaning they bind to the same site as ATP, preventing the enzyme from utilizing its energy source for its motor function. nih.gov
For aldose reductase inhibitors, the mechanism involves blocking the active site of the enzyme, thereby preventing the conversion of glucose to sorbitol. nih.govnih.gov
The AMPA receptor agonist (S)-2-Me-Tet-AMPA acts by binding to and activating the receptor, mimicking the effect of the natural ligand glutamate. nih.gov
The anticancer effects of some thiazole derivatives are attributed to the induction of apoptosis and inhibition of key signaling pathways necessary for cancer cell survival and proliferation. nih.govscienceopen.com
In Vivo Studies in Model Organisms (Non-human Animal Models)
While extensive in vitro data exists, the exploration of this compound and its analogs in non-human animal models provides crucial insights into their pharmacodynamic effects.
Pharmacodynamic Assessments in Preclinical Models
A study on 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid investigated its effect on rapeseed growth. researchgate.netnih.gov Application of this compound was found to promote rapeseed growth, increase seed yield, and enhance the oil content. researchgate.netnih.gov
Efficacy Studies in Animal Models of Disease (e.g., Inflammation, Antimicrobial Efficacy)
The therapeutic potential of this compound and its structural analogs has been explored in a variety of preclinical animal models, primarily focusing on their anti-inflammatory and antimicrobial properties. These studies provide foundational evidence for the efficacy of this class of compounds in disease-relevant contexts.
Anti-inflammatory Efficacy
Thiazole derivatives, including compounds structurally related to this compound, have demonstrated significant anti-inflammatory activity in established animal models. A common assay used to evaluate potential anti-inflammatory agents is the carrageenan-induced paw edema model in rats. In this model, the administration of certain thiazole derivatives has been shown to substantially reduce paw swelling, a key indicator of acute inflammation. For instance, a study on 4-arylthiazole acetic acid and 2-aminothiazole (B372263) derivatives reported that some compounds strongly suppressed paw edema formation. orientjchem.org Specifically, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid were identified as particularly active. orientjchem.org While direct studies on this compound in this model are not extensively documented in publicly available literature, the consistent anti-inflammatory effects observed with its analogs suggest a similar potential. The mechanism for this activity is often attributed to the inhibition of key inflammatory mediators.
Another model, the formalin test, which assesses both acute and chronic inflammatory responses, has also been used to evaluate thiazole derivatives. Certain synthesized thiazole compounds have shown sustained efficacy in this model, indicating their potential to address both phases of inflammation. nih.gov
| Compound/Analog | Animal Model | Observed Efficacy | Reference |
|---|---|---|---|
| 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid | Carrageenan-induced rat paw edema | Strong suppression of paw edema | orientjchem.org |
| 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid | Carrageenan-induced rat paw edema | Strong suppression of paw edema | orientjchem.org |
| General Thiazole Derivatives | Formalin-induced edema | Sustained efficacy in reducing inflammation | nih.gov |
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Carrageenan-induced rat paw inflammation | Significant reduction in inflammation | nih.gov |
Antimicrobial Efficacy
The antimicrobial properties of thiazole-containing compounds have been investigated against a range of pathogens. The amphiphilic nature of some thiazole derivatives is thought to facilitate their interaction with and disruption of microbial cell membranes. researchgate.net Studies have shown that certain 2-thiazolylimino-5-arylidene-4-thiazolidinones are highly potent against various Gram-positive bacteria, including penicillin-resistant staphylococci, and the Gram-negative bacterium Haemophilus influenzae. nih.gov
While specific in vivo antimicrobial efficacy studies for this compound are not widely reported, in vitro data from its analogs suggest a broad spectrum of activity. For example, novel synthesized 1,3-thiazole derivatives have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of different substituents on the thiazole ring has been shown to produce encouraging results against tested bacterial strains. researchgate.net
Target Engagement Studies in Biological Systems
Direct target engagement studies for this compound are limited in the available scientific literature. However, research on closely related thiazole derivatives provides insights into how these compounds may interact with their biological targets within a cellular context.
A notable example is the development of cellular target engagement probes for a 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitor of the kinesin HSET (KIFC1). mdpi.com In this study, fluorescent- and trans-cyclooctene (B1233481) (TCO)-tagged probes were synthesized. These probes demonstrated direct binding of the compound to the HSET protein, confirming target engagement in cells through a click-chemistry approach. mdpi.com This methodology highlights a viable strategy for unequivocally demonstrating that a thiazole-based compound reaches and interacts with its intended intracellular target. Such studies are crucial for validating the mechanism of action and for optimizing the structure of lead compounds to enhance target-specific interactions. While this specific study focused on an anticancer application, the techniques are broadly applicable to other therapeutic areas, including inflammation and infectious diseases.
Identification of Biological Targets and Off-Targets
The diverse biological activities of thiazole-containing compounds stem from their ability to interact with a variety of molecular targets.
Biological Targets
For the anti-inflammatory effects of thiazole derivatives, key targets are believed to be enzymes involved in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com The inhibition of COX-1 and COX-2 enzymes, in particular, is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org Some thiazole derivatives have shown potent activity in blocking LOX5 and COX-2 at the cellular level.
In the context of antimicrobial activity, the targets are more varied and depend on the specific pathogen. The amphiphilic character of some thiazole derivatives allows them to integrate into and disrupt microbial cell membranes, suggesting a non-specific but effective mechanism. researchgate.net More specific targets in bacteria could include enzymes essential for protein synthesis and nucleic acid production.
For other therapeutic applications, thiazole-containing compounds have been developed as inhibitors of a range of biological targets, including enzyme-linked receptors and microtubular proteins. nih.gov
Off-Targets
The identification of off-targets is a critical aspect of drug development. For thiazole-containing compounds, potential off-targets can be inferred from the broad range of biological activities reported for this class of molecules. For instance, some thiazole derivatives designed as anticancer agents have been found to inhibit targets such as SIRT2 and EGFR. nih.gov While these may be the intended targets in an oncology setting, they would be considered off-targets if the therapeutic goal is inflammation or infection. The structural similarity of some thiazole-propanoic acid derivatives to known NSAIDs also suggests the potential for similar off-target effects, such as gastrointestinal irritation, although some studies indicate a reduced potential for such effects with certain thiazole compounds compared to traditional NSAIDs. orientjchem.org
| Compound Class | Potential Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Thiazole Derivatives | Cyclooxygenase (COX-1, COX-2) | Anti-inflammatory | mdpi.com |
| Thiazole Derivatives | Lipoxygenase (LOX) | Anti-inflammatory | |
| Thiazole Derivatives | Bacterial Cell Membranes | Antimicrobial | researchgate.net |
| Thiazole-containing compounds | Enzyme-linked receptors | Anticancer | nih.gov |
| Thiazole-containing compounds | Microtubular proteins | Anticancer | nih.gov |
Comparative Analysis with Other Thiazole-Containing Bioactive Molecules
The therapeutic potential of this compound can be further understood through a comparative analysis with other bioactive molecules that also feature the thiazole scaffold. The thiazole ring is a common motif in a number of clinically used drugs and investigational compounds. nih.gov
In the realm of anti-inflammatory agents, this compound can be compared to other non-steroidal anti-inflammatory drugs (NSAIDs) that contain heterocyclic rings. For example, Fentiazac, a 4-phenyl-thiazole acetic acid derivative, has been studied for its anti-inflammatory properties. orientjchem.org Comparative studies have shown that modifications to the thiazole scaffold, such as the addition of different aryl groups, can significantly impact the anti-inflammatory potency and the side-effect profile. orientjchem.org For instance, some novel thiazole derivatives have demonstrated comparable or superior anti-inflammatory activity to established NSAIDs like ibuprofen (B1674241) in preclinical models, with the added benefit of potentially lower ulcerogenic effects. orientjchem.org
In the antimicrobial space, the efficacy of thiazole derivatives can be benchmarked against existing antibiotics. For example, some 2-thiazolylimino-5-arylidene-4-thiazolidinones have shown remarkable potency against penicillin-resistant staphylococci, suggesting they could be effective against drug-resistant strains. nih.gov The antimicrobial activity of thiazole derivatives is often influenced by the nature of the substituents on the thiazole ring. For instance, the presence of a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety has been shown to enhance antibacterial and antifungal activity compared to its isomer with the substituent at the 4-position. nih.gov
Furthermore, the thiazole nucleus is a key component of the antibiotic Thiostrepton, which exerts its effect by binding to the L11 protein of the large ribosomal subunit. This highlights the diversity of mechanisms through which thiazole-containing compounds can achieve their antimicrobial effects.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 1,3 Thiazol 5 Yl Propanoic Acid Derivatives
Impact of Thiazole (B1198619) Ring Substituents on Biological Activity
The thiazole ring is a common scaffold in many biologically active compounds, and its substitution pattern significantly dictates the pharmacological profile of 2-(1,3-thiazol-5-yl)propanoic acid derivatives. nih.govresearchgate.net The nature, position, and size of substituents on the thiazole ring can modulate binding affinity to target proteins, selectivity, and metabolic stability.
Research has shown that the introduction of various substituents on the thiazole ring can lead to a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. nih.govresearchgate.net For instance, in a series of 2-aminothiazole (B372263) derivatives, the presence of specific substituents was found to be crucial for their anti-proliferative effects on cancer cell lines. mdpi.com
A study on thiazole and thiadiazole derivatives as adenosine (B11128) A3 receptor antagonists revealed that a methoxy (B1213986) group at the 4-position of a phenyl ring attached to the thiazole, along with N-acetyl or propionyl substitutions, significantly increased binding affinity and selectivity. nih.gov This highlights the importance of electronic and steric factors of the substituents in receptor interaction.
The following table summarizes the impact of different substituents on the thiazole ring on the biological activity of various thiazole-containing compounds, providing a glimpse into the broader SAR trends for this class of molecules.
| Thiazole Ring Position | Substituent | Observed Biological Activity | Reference Compound Class |
| 2 | Amino group | Essential for various activities including anticancer and as a precursor for further derivatization. mdpi.com | 2-Aminothiazole derivatives |
| 2 | Arylpiperazin-1-yl | Showed significant antifungal activity, particularly against Candida parapsilosis. researchgate.net | 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide |
| 4 | Phenyl (with 4-methoxy) | Increased binding affinity and selectivity for human adenosine A3 receptors. nih.gov | 4-(4-Methoxyphenyl)-2-aminothiazole derivatives |
| 4 | 2-(4-substituted phenyl) | Contributed to antimicrobial and anticholinesterase activities. researchgate.net | 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide |
| 5 | Carboxylic acid phenylamides | Demonstrated good anti-proliferative effects on human leukemia cells. mdpi.com | 2-amino-thiazole-5-carboxylic acid phenylamide derivatives |
Role of the Propanoic Acid Moiety in Ligand-Target Interactions
The propanoic acid moiety is a critical pharmacophoric element in many biologically active molecules. najah.educreative-proteomics.com Its carboxylic acid group can participate in crucial interactions with biological targets, such as forming strong electrostatic interactions and hydrogen bonds. rug.nl
In the context of this compound derivatives, the propanoic acid portion is expected to play a significant role in anchoring the ligand to the active site of a target protein. The carboxylate group, being ionized at physiological pH, can interact with positively charged amino acid residues like arginine or lysine, or with metal ions within the active site. rug.nl
Stereochemical Influence on Pharmacological Efficacy and Selectivity
The presence of a chiral center at the alpha-position of the propanoic acid moiety in this compound means that it can exist as two enantiomers, (R) and (S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.
For instance, in a study of 2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid, a compound with a similar propanoic acid side chain, the (R)- and (S)-enantiomers displayed different affinities and agonist activities at AMPA receptors. nih.gov Specifically, the (S)-enantiomer showed higher binding affinity, while the (R)-enantiomer was a more potent agonist. nih.gov This demonstrates that even subtle differences in the spatial arrangement of atoms can lead to distinct pharmacological profiles.
The absolute stereochemistry of the chiral center in this compound derivatives is therefore a critical determinant of their efficacy and selectivity. The synthesis and evaluation of individual enantiomers are essential to fully characterize their pharmacological properties and to identify the eutomer (the more active enantiomer).
| Compound/Class | Enantiomer | Observed Effect | Target |
| 2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid | (S)-TDPA | Higher binding affinity (IC50=0.065 microM). nih.gov | AMPA receptors |
| 2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid | (R)-TDPA | More potent agonist activity (EC50=6.6 microM). nih.gov | AMPA receptors |
Bioisosteric Replacements and Their Effects on SAR
Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to optimize lead compounds. rug.nl In the case of this compound derivatives, the carboxylic acid group is a prime candidate for bioisosteric replacement to potentially improve pharmacokinetic properties like membrane permeability and metabolic stability.
A common bioisostere for the carboxylic acid moiety is the tetrazole ring. nih.govbeilstein-journals.orgnih.gov Tetrazoles have a pKa similar to carboxylic acids (around 4.5-4.9), allowing them to exist in an ionized form at physiological pH and mimic the electrostatic interactions of the carboxylate group. rug.nlnih.gov However, tetrazoles are metabolically more stable than carboxylic acids. rug.nl The replacement of a carboxylic acid with a tetrazole has been successfully applied in the development of drugs like losartan, an angiotensin II receptor antagonist. nih.gov
Other potential bioisosteres for the carboxylic acid group include acylsulfonamides, sulfonylureas, and various five-membered heterocyclic rings like 3-hydroxyisoxazole. nih.gov The choice of bioisostere can have a profound impact on the SAR, potentially altering the potency, selectivity, and pharmacokinetic profile of the parent compound. For example, replacing a carboxylic acid with an acylsulfonamide in a series of inhibitors led to increased potency due to new hydrogen bonding interactions. nih.gov
The following table presents some common bioisosteric replacements for the carboxylic acid group and their general effects.
| Original Group | Bioisostere | Key Properties and Potential Effects |
| Carboxylic Acid | Tetrazole | Similar pKa, increased metabolic stability, can improve oral bioavailability. rug.nlnih.gov |
| Carboxylic Acid | Acylsulfonamide | Can increase potency through new hydrogen bonding interactions, pKa within the range of carboxylic acids. nih.govnih.gov |
| Carboxylic Acid | 3-Hydroxyisoxazole | Planar, pKa similar to carboxylic acids, found in some natural products. nih.gov |
| Carboxylic Acid | Tetrazolone | Can maintain or improve biological activity while potentially enhancing pharmacokinetic profiles. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ptfarm.plmdpi.com These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules.
For this compound analogs, QSAR studies can provide valuable insights into the key molecular descriptors that govern their biological activity. These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
Several QSAR studies have been performed on various classes of thiazole derivatives. For example, 2D and 3D-QSAR models have been developed for thiazole derivatives with antimicrobial activity. ijpsdronline.com These studies revealed that electrostatic effects and specific topological descriptors were major contributors to the observed activity. ijpsdronline.com Another QSAR study on thiazole derivatives as 5-HT3 receptor antagonists successfully used docked conformations to build predictive CoMFA and CoMSIA models. nih.gov
In the context of this compound analogs, a QSAR model could be developed by:
Synthesizing a series of analogs with diverse substituents on the thiazole ring and modifications to the propanoic acid moiety.
Measuring their biological activity in a relevant assay.
Calculating a wide range of molecular descriptors for each analog.
Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a QSAR equation that correlates the descriptors with the biological activity.
The resulting QSAR model could then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts towards the most promising candidates. For instance, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents found that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. nih.gov
| QSAR Study on Thiazole Derivatives | Key Findings | Methodology |
| Antimicrobial Activity ijpsdronline.com | Electrostatic effects and T_C_C_4 descriptors were dominant. | 2D & 3D QSAR (kNN-MFA) |
| H1-Antihistamine Activity ptfarm.pl | Hydrophobic and steric parameters were important. | PCA, DFA, RA |
| PIN1 Inhibitors | Descriptors MR, LogP, ELUMO, and J were significant in the MLR model. | PCA, MLR, PLS, ANN |
| 5-HT3 Receptor Antagonists nih.gov | Successful prediction of binding affinities. | Structure-based 3D-QSAR (CoMFA, CoMSIA) |
| Anti-tubercular Agents nih.gov | Polarizability, electronegativity, and surface area contributions were positively correlated with activity. | 2D QSAR |
Computational and Theoretical Chemistry Studies on 2 1,3 Thiazol 5 Yl Propanoic Acid
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target.
Studies on derivatives of 2-(1,3-Thiazol-5-yl)propanoic acid have utilized molecular docking to elucidate potential biological targets and understand the molecular basis of their activity. For instance, docking studies of various thiazole (B1198619) derivatives have been conducted to investigate their potential as inhibitors of enzymes like α-amylase and tubulin. researchgate.netnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the thiazole-containing ligand and the amino acid residues within the active site of the target protein. researchgate.netmdpi.com
For example, in the investigation of 2,4-thiazolidinedione (B21345) derivatives, molecular docking revealed that a compound with a low binding affinity of -7.2 kJ/mol showed potential as an α-amylase inhibitor. researchgate.net Similarly, docking studies on thiazole derivatives as tubulin polymerization inhibitors have helped in understanding their structure-activity relationships. nih.gov The binding interactions of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives with targets like SIRT2 and EGFR have also been explored using molecular docking. nih.gov
The following table summarizes representative ligand-protein interactions predicted by molecular docking for thiazole derivatives:
| Compound Class | Protein Target | Key Predicted Interactions | Reference |
| 2,4-Thiazolidinedione derivatives | α-Amylase | Hydrogen bonds, Hydrophobic interactions | researchgate.net |
| Thiazole derivatives | Tubulin | Hydrogen bonds, van der Waals forces | nih.gov |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | SIRT2, EGFR | Hydrogen bonds, π-π stacking | nih.gov |
| 2-Aryl-4H- dergipark.org.trnih.gov-thiazolo[4,5-b]indoles | Not specified | Not specified | researchgate.net |
| 2-[(9-ethyl-9H-carbazol-3-yl)imino]thiazoles | Not specified | Not specified | bohrium.com |
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex compared to the static view from molecular docking. MD simulations can be used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein over time, and calculate binding free energies.
For thiazole derivatives, MD simulations have been employed to validate docking results and to gain deeper insights into the stability of the ligand-protein interactions. nih.gov For instance, MD simulations of thiazole derivatives as potential LasR inhibitors in Pseudomonas aeruginosa confirmed the stability of the protein-ligand complexes predicted by docking. nih.gov Similarly, MD studies have been instrumental in identifying new 5-HT2AR antagonists by assessing the stability of the most promising compounds found through virtual screening and docking. nih.gov These simulations can reveal that a hit compound can form a stable complex with its intended target while being unable to form stable complexes with off-targets, suggesting selectivity. nih.gov
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity.
DFT Studies on Conformational Analysis
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. Conformational analysis using DFT can identify the most stable three-dimensional arrangement of atoms in a molecule.
For a related compound, thiazole-5-carboxylic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to study its conformers. dergipark.org.trdergipark.org.tr These studies identified four conformers arising from the orientation of the carboxylic acid group relative to the thiazole ring. dergipark.org.trdergipark.org.tr The relative energies of these conformers were calculated, with the most stable conformer having the hydroxyl group of the carboxylic acid oriented towards the sulfur atom of the thiazole ring. dergipark.org.trdergipark.org.tr Such analyses are crucial for understanding which conformation is likely to be biologically active.
Fukui Functions and Reactivity Descriptors
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used to search large chemical databases (virtual screening) for new molecules with the desired activity.
Pharmacophore models have been developed for various targets using thiazole-containing compounds as a basis. For example, a structure-based pharmacophore screening was used to identify new potential antagonists for the 5-HT2A receptor, a target for atypical antipsychotics. nih.gov This approach, combined with molecular docking, led to the identification of promising hit compounds. nih.gov Similarly, ligand-based pharmacophore models have been generated to identify inhibitors of the Inositol 1,4,5-trisphosphate receptor (IP3R), which is implicated in cancer. nih.gov These models highlight key features like hydrogen bond donors and acceptors that are crucial for binding. nih.gov
ADME/Tox Prediction (Computational Methods for Theoretical Profiles, Excluding Experimental or Human Safety)
Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties of drug candidates at an early stage of development. These in silico predictions help to prioritize compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures.
Various web-based tools and software packages are available for ADME/Tox prediction. For instance, the SwissADME web tool can be used to evaluate physicochemical properties and ADME parameters for compounds like N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives. nih.gov The ProTox-II webserver is another tool used to predict the toxicity profiles of chemical compounds. nih.govresearchgate.net Computational assessments of the pharmacological profiles of degradation products of chitosan (B1678972) have also been performed using tools like admetSAR2.0 and PreADMET. nih.gov These tools can predict properties such as oral bioavailability, mutagenicity, and carcinogenicity. nih.gov
The following table presents a hypothetical ADME/Tox profile for this compound based on typical computational predictions for similar small molecules.
| Property | Predicted Value | Method/Tool |
| Molecular Weight | 157.19 g/mol | PubChem |
| XLogP3 | 0.7 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 2 | PubChem |
| Topological Polar Surface Area | 65.4 Ų | PubChem |
| Oral Bioavailability | Good (predicted) | Veber's Rule, Egan's Rule |
| Mutagenicity (Ames Test) | Likely Negative (predicted) | Typical for small heterocycles |
| Carcinogenicity | Likely Negative (predicted) | Typical for small heterocycles |
Rational Design and Synthesis of Advanced 2 1,3 Thiazol 5 Yl Propanoic Acid Analogs and Prodrugs
Design Principles for Enhanced Target Selectivity
The design of 2-(1,3-Thiazol-5-yl)propanoic acid analogs with enhanced target selectivity is a cornerstone of medicinal chemistry, aiming to maximize therapeutic efficacy while minimizing off-target effects. The thiazole (B1198619) ring is a versatile scaffold found in numerous bioactive compounds and its structural flexibility allows for interactions with a wide range of biological targets. nih.gov
Key design principles often revolve around modifying substituents on both the thiazole and propanoic acid moieties. For instance, the introduction of specific functional groups can foster more precise interactions with the amino acid residues within a target's binding site. The development of dual-targeting small-molecule inhibitors that can simultaneously modulate multiple pathways is an emerging strategy to overcome challenges like drug resistance. nih.gov The structural adaptability of thiazole derivatives facilitates the creation of molecules with improved pharmacokinetic properties and greater target specificity. nih.gov
Researchers have synthesized new N,N-disubstituted β-amino acids and their derivatives featuring thiazole, aromatic, and heterocyclic fragments. researchgate.net The synthesis of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid, for example, starts from N-phenyl-N-thiocarbamoyl-β-alanine and chloroacetaldehyde. nih.gov This highlights the adaptability of the core structure for creating a library of analogs with diverse functionalities. By systematically altering these substituents, chemists can fine-tune the electronic and steric properties of the molecule to achieve optimal binding affinity and selectivity for the intended biological target.
Strategies for Modulating Pharmacokinetic Profiles
Optimizing the pharmacokinetic profile of a drug candidate is critical for its success. This involves modulating properties like solubility and metabolic stability to ensure the compound reaches its target in sufficient concentrations and remains active for an appropriate duration.
Computational Predictions of Solubility and Metabolic Stability
In recent years, computational methods have become indispensable in predicting the physicochemical properties of drug candidates, thereby guiding molecular design. nih.gov Poor drug solubility is a major hurdle in drug development, and computational models can predict aqueous solubility and identify molecular features that may lead to low solubility. nih.govnih.gov These in silico tools, including quantitative structure-property relationship (QSPR) models, can estimate solubility in various media, including those that mimic physiological fluids. nih.gov
While significant progress has been made, the reliable prediction of these properties remains a challenge. nih.govscilit.com However, emerging scientific understanding and more sophisticated computational models are expected to improve the accuracy of these predictions, further aiding in the design of molecules with desirable pharmacokinetic characteristics. nih.gov
Prodrug Design for Improved Delivery to Specific Biological Compartments
The prodrug approach is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor absorption or lack of site-specificity. nih.govmdpi.com A prodrug is an inactive derivative of a parent drug that, after administration, is converted into the active form through enzymatic or chemical reactions within the body. orientjchem.orgresearchgate.net
The design of prodrugs for this compound can be tailored to improve its delivery to specific biological compartments. This often involves attaching a promoiety to the carboxylic acid group, which can be cleaved by specific enzymes at the desired site. For instance, ester-based prodrugs can be designed to be hydrolyzed by esterases that are abundant in certain tissues or cellular compartments. orientjchem.org
A key principle in modern prodrug design is to target specific enzymes or transporters to enhance delivery. nih.gov For example, a prodrug can be designed to be a substrate for a transporter that is highly expressed in a particular organ, thereby increasing the local concentration of the active drug. mdpi.com The success of this approach relies on the prodrug being stable during transit and readily cleaved to release the active drug at the target site. nih.gov
Covalent and Non-Covalent Modification Strategies
Covalent Modifications
Covalent modifications involve the formation of a stable chemical bond between the drug molecule and its target. This can lead to irreversible inhibition, which can be advantageous in certain therapeutic contexts. Examples of covalent modifications include the introduction of reactive functional groups that can form bonds with specific amino acid residues, such as cysteine or serine, in the active site of an enzyme. Small post-translational modifications like methylation, acetylation, and glycosylation can also significantly impact a protein's function. youtube.com
Non-Covalent Modifications
Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the binding of most drugs to their targets. creative-diagnostics.com These interactions are reversible and play a critical role in determining the selectivity and affinity of a drug. creative-diagnostics.com Rational drug design often involves optimizing these non-covalent interactions to achieve potent and selective binding. For example, modifying the structure of a this compound analog to introduce a hydrogen bond donor or acceptor can significantly enhance its binding affinity to a target protein. creative-diagnostics.com
The modulation of monomeric globin reactivity through both non-covalent and covalent modifications is a widespread phenomenon, highlighting the importance of these strategies in cellular survival and protection. nih.gov
Diverse Applications of 2 1,3 Thiazol 5 Yl Propanoic Acid Beyond Conventional Bioactivity Excluding Human Clinical Applications
Use as a Chemical Precursor in Organic Synthesis
The reactivity of the thiazole (B1198619) ring and the carboxylic acid group makes 2-(1,3-Thiazol-5-yl)propanoic acid a valuable precursor in the synthesis of more complex heterocyclic compounds. The thiazole nucleus is a key structural motif in a wide array of biologically active molecules, and this propanoic acid derivative provides a convenient starting point for their elaboration. nih.govnih.gov
The carboxylic acid function can be readily converted into esters, amides, and acid chlorides, which can then undergo further reactions. For instance, the ester or acid chloride derivatives can be reacted with various nucleophiles to introduce new functional groups or to build larger molecular frameworks. Similarly, the thiazole ring itself can participate in various chemical transformations. The nitrogen atom in the thiazole ring can be alkylated to form thiazolium salts, and the ring can undergo electrophilic substitution reactions, typically at the C4 or C5 positions, depending on the existing substituents. pharmaguideline.com
One of the common methods for synthesizing thiazole derivatives is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.govresearchgate.net While this method is typically used to create the thiazole ring itself, derivatives of this compound can be synthesized and subsequently modified. For example, the propanoic acid side chain can be altered, or substituents can be added to the thiazole ring to create a library of novel compounds for various applications. nih.govnih.gov
The synthesis of novel thiazole-based heterocycles often involves multi-step reaction sequences where a compound like this compound could serve as a key intermediate. mdpi.com For example, the carboxylic acid group can be converted to an acid hydrazide, which is a versatile intermediate for the synthesis of various five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Potential Product |
| Esterification | Alcohol, Acid Catalyst | Thiazolylpropanoate Ester |
| Amidation | Amine, Coupling Agent | Thiazolylpropanamide |
| Reduction | LiAlH₄ or B₂H₆ | 3-(1,3-Thiazol-5-yl)propan-1-ol |
| Halogenation | Thionyl Chloride (SOCl₂) | 2-(1,3-Thiazol-5-yl)propanoyl chloride |
| Curtius Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA), t-BuOH | tert-butyl (1-(1,3-thiazol-5-yl)ethyl)carbamate |
Application in Agrochemical Development (e.g., Herbicides, Fungicides, Plant Growth Promoters)
The thiazole moiety is present in a number of commercially successful agrochemicals, and research into new thiazole-based compounds for crop protection is an active area. nih.govresearchgate.net While direct studies on the agrochemical applications of this compound are not extensively documented, the activities of structurally related compounds suggest its potential in this sector.
Plant Growth Promoters: Research has shown that a structurally similar compound, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, acts as a plant growth promoter. nih.govresearchgate.net In studies on rapeseed, this compound was found to increase seed yield and oil content. nih.govresearchgate.net This suggests that this compound and its derivatives could also modulate plant growth and development, potentially by influencing plant hormone pathways. Plant growth regulators are chemical substances that can alter the physiological processes of plants, leading to desirable outcomes such as increased yield, improved stress tolerance, or controlled ripening. oregonstate.edubyjus.comontario.ca
Herbicides: Carboxylic acid derivatives are a well-established class of herbicides. nih.gov The 2-aminothiazole (B372263) structure, a related scaffold, is known to confer herbicidal activity. nih.gov Furthermore, derivatives of 2-(4-aryloxyphenoxy)propionamide, which share the propionamide (B166681) substructure, are known to be effective herbicides that inhibit the acetyl-CoA carboxylase (ACCase) enzyme in weeds. nih.gov Given these precedents, it is plausible that derivatives of this compound could be developed into novel herbicides.
Fungicides: Thiazole derivatives have been investigated for their fungicidal properties. nih.govmdpi.com For example, a series of pyrrolo[2,3-d]thiazole derivatives have shown promising activity against various plant pathogenic fungi, including Rhizoctonia solani and Botrytis cinerea. nih.gov The mechanism of action for some of these compounds is believed to be novel, potentially impacting tryptophan metabolism and wax biosynthesis in the fungi. nih.gov This indicates that the thiazole ring is a promising pharmacophore for the development of new fungicides, and derivatives of this compound could be explored for such activity.
Table 2: Potential Agrochemical Applications of this compound Derivatives
| Application | Potential Mechanism of Action |
| Plant Growth Promotion | Modulation of plant hormone levels (e.g., auxins, gibberellins) |
| Herbicidal Activity | Inhibition of essential plant enzymes (e.g., ACCase) |
| Fungicidal Activity | Disruption of fungal cell wall synthesis, inhibition of metabolic pathways |
Potential as a Research Tool in Biochemical Pathway Probing
Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable tools for basic research in biochemistry and cell biology. The ability of small molecules to selectively interact with and modulate the function of proteins is fundamental to understanding complex biological processes.
One area of potential application is in the development of enzyme inhibitors for research purposes. For example, a study on furanyl-1,3-thiazol-2-yl acetic acid derivatives identified them as novel inhibitors of heparanase, an enzyme involved in extracellular matrix remodeling. researchgate.net This demonstrates that the thiazole scaffold can be used to design potent and selective enzyme inhibitors. By synthesizing a library of derivatives of this compound, it may be possible to identify novel probes for studying the function of various enzymes in a non-clinical research setting.
Furthermore, the compound could be modified to create affinity-based probes or molecular imaging agents. The carboxylic acid handle allows for the attachment of reporter groups such as fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes. Such modified versions of the molecule could be used to identify and characterize its protein targets, visualize its distribution in cells or tissues, or to study protein-ligand interactions in real-time. The development of such research tools is crucial for advancing our understanding of fundamental biological pathways.
Role in Veterinary Medicine Research (e.g., Animal Health Applications)
The search for new antimicrobial agents is a critical area of research in both human and veterinary medicine. The thiazole nucleus is a component of several antimicrobial drugs, and its derivatives are being actively investigated for their efficacy against a range of pathogens.
In the context of animal health, research has explored the antimicrobial potential of thiazole compounds against pathogens relevant to veterinary medicine. For instance, certain thiazole derivatives have been investigated as potential antimicrobial agents against Staphylococcus pseudintermedius, a common cause of skin infections in dogs. researchgate.net The emergence of methicillin-resistant strains of this bacterium highlights the need for new treatment options.
While specific studies on this compound in veterinary applications are limited, its structural similarity to other bioactive thiazoles suggests that it could be a starting point for the development of new veterinary drugs. The propanoic acid moiety could be modified to optimize the compound's pharmacokinetic and pharmacodynamic properties for use in animals. For example, esterification of the carboxylic acid could enhance its oral bioavailability.
Another potential application in veterinary medicine is in the development of antiparasitic agents. Thiazole derivatives have shown promise as anthelmintics, and further research could explore the efficacy of this compound derivatives against common parasites in livestock and companion animals.
Emerging Applications in Material Science or Sensors
The unique electronic and structural properties of the thiazole ring make it an attractive component for the design of novel materials and chemical sensors. The incorporation of heterocyclic rings like thiazole into polymers can impart desirable properties such as thermal stability, conductivity, and specific binding capabilities.
Material Science: Research has been conducted on the synthesis of polymers containing recurring thiazole rings. acs.org These polymers can exhibit interesting electronic and magnetic properties, making them potentially useful in the development of new electronic materials, such as organic semiconductors or components for batteries. The propanoic acid group of this compound could serve as a handle for polymerization or for grafting the molecule onto the surface of other materials to modify their properties.
Chemical Sensors: Thiazole derivatives have been successfully employed as chemosensors for the detection of various analytes, particularly metal ions. The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions, and this binding event can be designed to produce a measurable signal, such as a change in color or fluorescence. This makes them valuable for environmental monitoring, industrial process control, and biological research. While specific applications of this compound as a sensor are not yet established, the inherent properties of its thiazole ring suggest its potential in this area. The carboxylic acid group could also be used to anchor the molecule to a solid support, facilitating the development of reusable sensor devices.
Future Research Directions and Challenges in 2 1,3 Thiazol 5 Yl Propanoic Acid Research
Exploration of Novel Biological Targets and Therapeutic Areas
The thiazole (B1198619) nucleus is a privileged scaffold found in numerous approved drugs, including antimicrobial, antiretroviral, and anti-inflammatory agents. eurekaselect.comanalis.com.my Future research on 2-(1,3-Thiazol-5-yl)propanoic acid should systematically explore its potential against a wide array of biological targets, building upon the established activities of related thiazole derivatives.
A primary area of investigation is oncology. Thiazole-based compounds have been shown to inhibit various enzymes and pathways crucial for cancer progression, such as tyrosine kinases, tubulin polymerization, and fascin. nih.gov For instance, novel thiazole-naphthalene hybrids have demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. pharmaguideline.com Other derivatives have been developed as inhibitors of Ubiquitin-Specific Protease 7 (USP7), a target for cancer therapy. nih.gov Investigating the inhibitory activity of this compound and its analogues against these and other cancer-related targets could unveil new therapeutic avenues.
The rising threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. nih.gov Thiazole derivatives have a long history of use as antimicrobials, and their amphiphilic nature can facilitate penetration into microbial cell membranes, leading to cell leakage and death. analis.com.my Future studies could focus on screening this compound against a broad panel of pathogenic bacteria and fungi, including resistant strains.
Furthermore, thiazole-containing compounds have shown promise in treating neurodegenerative diseases, such as Alzheimer's, by inhibiting acetylcholinesterase (AChE). acs.org Given that some non-steroidal anti-inflammatory drugs (NSAIDs) with a similar 2-arylpropionic acid structure are being investigated for neuroinflammatory conditions, exploring the potential of this compound in this area is a logical next step.
| Potential Biological Target Class | Examples of Specific Targets | Therapeutic Area | Supporting Evidence from Thiazole Derivatives |
| Kinases | EGFR, VEGFR-2, Src | Oncology | Dasatinib is an approved tyrosine kinase inhibitor. nih.gov |
| Cytoskeletal Proteins | Tubulin, Fascin | Oncology | Thiazole-naphthalene hybrids inhibit tubulin polymerization. pharmaguideline.com |
| Deubiquitinases | USP7 | Oncology | Thiazole derivatives have been identified as USP7 inhibitors. nih.gov |
| Microbial Enzymes/Structures | Bacterial cell membranes | Infectious Diseases | Thiazole derivatives exhibit broad-spectrum antimicrobial activity. analis.com.mynih.gov |
| Cholinesterases | Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Thiazole-based hybrids show potent AChE inhibitory activity. acs.org |
Development of More Efficient and Sustainable Synthetic Methodologies
Traditional methods for synthesizing thiazoles, such as the Hantzsch synthesis, often rely on hazardous reagents and generate significant waste. acs.orgnih.gov A key challenge and research direction is the development of green, efficient, and sustainable synthetic routes for this compound.
Modern synthetic chemistry is increasingly focused on sustainability, employing techniques that minimize environmental impact. researchgate.net Future research should prioritize methods like microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. nih.gov Ultrasound-mediated synthesis is another green technique that offers an energy-efficient alternative to conventional heating. acs.orgresearchgate.net
The use of green catalysts and solvents is paramount. acs.org Research into recyclable catalysts, such as silica-supported tungstosilisic acid or chitosan-based hydrogels, can simplify purification and reduce waste. acs.orgresearchgate.net Exploring the use of environmentally benign solvents like water or deep eutectic mixtures instead of volatile organic compounds would further enhance the sustainability of the synthesis. acs.orgresearchgate.net One-pot, multi-component reactions, which combine several synthetic steps into a single operation, offer advantages in terms of efficiency, cost-effectiveness, and waste reduction, and represent a promising avenue for the synthesis of complex thiazole derivatives. researchgate.netresearchgate.net
| Sustainable Synthetic Technique | Description | Potential Advantages for Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Reduced reaction times, higher yields, fewer by-products. nih.gov |
| Ultrasonic Irradiation | Employs high-frequency sound waves to promote reactions. | Energy efficiency, milder reaction conditions, improved yields. acs.orgresearchgate.net |
| Green Catalysts | Use of recyclable or biocompatible catalysts (e.g., chitosan (B1678972) hydrogels). | Easy separation and reuse, reduced catalyst waste, environmentally friendly. acs.org |
| Multi-Component Reactions | Combining three or more reactants in a single step to form a product. | Increased efficiency, atom economy, reduced waste and purification steps. researchgate.net |
| Green Solvents | Use of water, glycerol, or deep eutectic solvents instead of hazardous organic solvents. | Reduced environmental impact and toxicity. acs.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. analis.com.mynih.gov Integrating these computational tools into the research of this compound offers a powerful strategy to navigate its vast chemical space and predict its biological activities.
ML models can be trained on large datasets of known compounds to predict the therapeutic potential of new molecules. acs.org For this compound, AI can be used to design novel analogues with improved potency, selectivity, and pharmacokinetic properties. analis.com.my Generative models, for instance, can design entirely new molecules with desired characteristics, providing novel starting points for synthesis. wikipedia.org
Furthermore, AI algorithms can predict adverse properties, such as toxicity, helping to prioritize compounds with a higher probability of success in later developmental stages. wikipedia.org By building quantitative structure-activity relationship (QSAR) models, researchers can identify the key structural features of the this compound scaffold that are critical for its biological effects. This knowledge can guide the rational design of more effective and safer derivatives. nih.gov ML-based models have already been successfully designed to predict urease inhibitors among thiazole derivatives, demonstrating the feasibility of this approach. mdpi.com
Addressing Stereoselectivity Challenges in Scale-Up
The presence of a chiral carbon at the C2 position of the propanoic acid side chain means that this compound exists as a pair of enantiomers. It is common for enantiomers of a chiral drug to have different pharmacological and toxicological profiles. mdpi.com Therefore, a significant challenge for the development of this compound is the stereoselective synthesis or separation of the individual enantiomers on a large scale.
Future research must focus on developing robust and cost-effective methods for producing the desired single enantiomer. This can be approached in two main ways:
Asymmetric Synthesis: This involves creating the desired enantiomer directly using chiral catalysts, reagents, or auxiliaries. youtube.com While elegant, developing a highly stereoselective synthesis that is also scalable and economical can be challenging.
Chiral Resolution: This method involves synthesizing the racemic mixture and then separating the two enantiomers. mdpi.com Techniques include kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, or the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. mdpi.comtcichemicals.com While often more straightforward to implement initially, resolution can be inefficient as the maximum theoretical yield for the desired enantiomer is only 50%.
The challenges associated with the chiral inversion of 2-arylpropionic acids (2-APAs) in biological systems also need to be considered. nih.govnih.gov Research has shown that some 2-APAs can undergo unidirectional or bidirectional chiral inversion in vivo, which could alter the efficacy and safety profile of the drug. nih.gov Investigating the metabolic fate and potential for chiral inversion of this compound enantiomers will be crucial for its therapeutic development.
Expanding the Scope of Non-Clinical and Industrial Applications
Beyond pharmaceuticals, the unique chemical properties of the thiazole ring lend themselves to a variety of non-clinical and industrial applications. chemimpex.comchemimpex.com A forward-looking research strategy for this compound should include the exploration of these alternative uses.
In agriculture, thiazole derivatives are integral components of several commercial fungicides and pesticides due to their strong biological activity and relatively low toxicity. acs.orgnih.govacs.org Compounds like Thifluzamide and Thiabendazole are used to protect crops. researchgate.netwikipedia.org Screening this compound and its simple esters or amides for herbicidal, fungicidal, or insecticidal properties could open up a significant market in crop protection. chemimpex.com
In the field of materials science, thiazole-containing compounds are used as dyes and in the production of specialty polymers and coatings. eurekaselect.comchemimpex.com The thiazole ring can be incorporated into polymer backbones or used as a functional group to impart specific properties. The carboxylic acid group on this compound provides a convenient handle for polymerization or for grafting the molecule onto surfaces to create novel materials. Thiazole derivatives are also used as vulcanizing accelerators in the rubber industry and as photographic sensitizers. eurekaselect.com
Q & A
Q. What are the established synthetic routes for 2-(1,3-Thiazol-5-yl)propanoic acid and its derivatives?
Methodological Answer:
- Cyclization of Precursors : Thiazole rings are synthesized via cyclization of thiourea derivatives with α-haloketones under acidic or basic conditions. For example, condensation of thiourea with ethyl 3-chloropentane-2,4-dione in acetone yields thiazole intermediates .
- Functionalization : Post-cyclization, trifluoromethylation or aryl substitution is achieved using reagents like trifluoromethyl iodide or aromatic aldehydes in the presence of Na₂CO₃ or AcONa .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from propan-2-ol ensures >95% purity .
Table 1: Synthetic Methods for Thiazole Derivatives
| Precursor | Reagents/Conditions | Yield | Purity Method | Reference |
|---|---|---|---|---|
| Thiourea + α-haloketone | Acetone, Na₂CO₃, 80°C, 2 h | 61–88% | Recrystallization | |
| Thiazole intermediate | Trifluoromethyl iodide, KF, DMF, 60°C | 70% | HPLC |
Q. How is structural characterization of this compound performed?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) identify proton environments and carbon frameworks. For example, δ 2.22 ppm (t, J = 6.9 Hz) corresponds to propanoic acid protons .
- IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ confirm carboxylic acid C=O stretches .
- Elemental Analysis : Validates molecular formula (e.g., C₆H₈N₂O₂S for 2-amino-3-(thiazol-5-yl)propanoic acid) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Screening : Use transition-metal catalysts (e.g., Pd/C) for selective trifluoromethylation, reducing side reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution on the thiazole ring .
- Temperature Control : Lower temperatures (0–5°C) stabilize intermediates during reduction steps (e.g., NaBH₃CN in MeOH) .
Q. How do substituents on the thiazole ring (e.g., trifluoromethyl, aryl groups) influence biological activity?
Methodological Answer:
- Lipophilicity Enhancement : Trifluoromethyl groups increase metabolic stability and membrane permeability, as seen in enzyme inhibition studies (e.g., IC₅₀ = 12 µM for PPARα/γ/δ agonism) .
- Structure-Activity Relationships (SAR) : Aryl-substituted analogs (e.g., 4-methylphenyl) show improved antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) compared to unsubstituted derivatives .
Table 2: Biological Activity of Thiazole Derivatives
| Substituent | Biological Activity | IC₅₀/MIC | Reference |
|---|---|---|---|
| Trifluoromethyl | PPARα/γ/δ agonism | 12 µM | |
| 4-Methylphenyl | Antimicrobial (S. aureus) | 8 µg/mL |
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., ChemDraw or Gaussian simulations) .
- Deuterated Solvent Effects : Test in multiple solvents (DMSO-d₆ vs. CDCl₃) to isolate environmental shifts .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex derivatives .
Q. What strategies enable the design of analogs with enhanced pharmacological properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute thiazole with oxazole or imidazole to modulate electronic effects while retaining activity .
- Prodrug Synthesis : Esterify the carboxylic acid group (e.g., ethyl ester) to improve bioavailability, followed by in vivo hydrolysis .
Key Considerations for Experimental Design
- Contradictory Data : Address variability in reaction yields by standardizing catalysts (e.g., Na₂CO₃ vs. AcONa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
